molecular formula C17H17FN4O B2785281 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile CAS No. 2380077-84-7

3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile

Numéro de catalogue B2785281
Numéro CAS: 2380077-84-7
Poids moléculaire: 312.348
Clé InChI: RTNIBOUIUAJRSB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

Mécanisme D'action

3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile irreversibly binds to the ATP-binding site of mutant EGFR, inhibiting its activity and preventing downstream signaling pathways that promote tumor growth and survival. It has a high degree of selectivity for mutant EGFR and does not inhibit wild-type EGFR or other receptor tyrosine kinases.
Biochemical and Physiological Effects:
3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile has been shown to induce tumor regression and prolong progression-free survival in patients with EGFR T790M mutation. It has a favorable safety profile and minimal toxicity compared to first-generation and second-generation EGFR TKIs. However, it may cause adverse effects such as diarrhea, rash, and nausea, which are generally mild and manageable.

Avantages Et Limitations Des Expériences En Laboratoire

3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile has several advantages for lab experiments, including high potency and selectivity for mutant EGFR, low toxicity, and favorable pharmacokinetic properties. However, its irreversible binding to EGFR may limit its use in certain experiments that require reversible inhibition. Additionally, its high cost and limited availability may restrict its use in some research settings.

Orientations Futures

There are several future directions for the development and application of 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile. One area of research is the identification of biomarkers that can predict response to 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile and guide patient selection. Another area is the combination of 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile with other targeted agents or immunotherapy to enhance its efficacy and overcome resistance mechanisms. Additionally, the optimization of dosing and scheduling may further improve the therapeutic index of 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile. Finally, the investigation of the role of 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile in other types of cancer with EGFR mutations may expand its clinical utility.
Conclusion:
In conclusion, 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile is a promising third-generation EGFR TKI that has shown significant clinical activity in patients with EGFR T790M mutation. Its unique mechanism of action, favorable safety profile, and high selectivity make it a valuable tool for the treatment of NSCLC. Further research is needed to optimize its use and explore its potential in other cancer types.

Méthodes De Synthèse

The synthesis of 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile involves several steps, including the preparation of 4-(5-fluoropyrimidin-2-yl)oxypiperidine, which is then reacted with 4-(chloromethyl)benzonitrile to obtain the final product. The process involves the use of various reagents and solvents and requires careful control of reaction conditions to ensure high yield and purity.

Applications De Recherche Scientifique

3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be highly effective in patients with EGFR T790M mutation, which is associated with resistance to first-generation and second-generation EGFR TKIs. 3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile selectively inhibits mutant EGFR while sparing normal EGFR, which reduces the risk of toxicity and side effects.

Propriétés

IUPAC Name

3-[[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c18-15-10-20-17(21-11-15)23-16-4-6-22(7-5-16)12-14-3-1-2-13(8-14)9-19/h1-3,8,10-11,16H,4-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNIBOUIUAJRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.